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Compound of Interest

Compound Name: 1-Bromo-4-tert-butylbenzene

Cat. No.: B1210543

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 4,4'-di-tert-butylbiphenyl
with its parent compound, biphenyl, and the monosubstituted analogue, 4-tert-butylbiphenyl.
The inclusion of these related compounds offers a clear perspective on the influence of tert-
butyl substitution on the spectral characteristics of the biphenyl framework. All quantitative data
IS presented in tabular format for straightforward comparison, and detailed experimental
protocols for the acquisition of the cited data are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4,4'-di-tert-
butylbiphenyl, biphenyl, and 4-tert-butylbiphenyl, covering Nuclear Magnetic Resonance
(NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry
(MS).

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3, ppm)
4,4'-di-tert- Ar-H (ortho to t-
] 7.54 d 4H
butylbiphenyl Bu)
Ar-H (meta to t-
7.44 d 4H
Bu)
1.37 s 18H -C(CHs)s
Biphenyl 7.62 -7.55 m 4H Ar-H
7.48 -7.41 m 4H Ar-H
7.40-7.33 m 2H Ar-H
4-tert-
_ 7.61-7.55 m 4H Ar-H
butylbiphenyl
7.48-7.42 m 3H Ar-H
7.39-7.33 m 2H Ar-H
1.36 s 9H -C(CHs)s3

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCls)

Compound Chemical Shift (6, ppm) Assignment
4,4'-di-tert-butylbiphenyl 150.0, 138.5, 126.5, 125.5 Ar-C

34.6 -C(CHs)s

31.4 -C(CHs)3

Biphenyl[1] 141.2,128.7,127.2,127.1 Ar-C
4-tert-butylbiphenyl 150.1, 140.9, 138.4, 128.7, ArC

126.9, 126.8, 125.6

34.5

-C(CHs)s

31.4

-C(CHs)s
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Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm~1)

Compound

Key Vibrational Bands
(cm™)

Assignment

4,4'-di-tert-butylbiphenyl

~2960, ~1600, ~830

C-H stretch (t-Bu), C=C stretch
(aromatic), C-H bend (para-
disubstituted)

Biphenyl[2]

~3060, ~1598, ~735, ~695

C-H stretch (aromatic), C=C
stretch (aromatic), C-H bend

(monosubstituted)

4-tert-butylbiphenyl

~2960, ~1600, ~830, ~760,
~700

C-H stretch (t-Bu), C=C stretch
(aromatic), C-H bend (para-
disubstituted), C-H bend

(monosubstituted)

Table 4: UV-Vis Spectroscopic Data (in Methanol)

Compound Amax (nm) Molar Absorptivity ()
4,4'-di-tert-butylbiphenyl ~258 ~18,000

Biphenyl[3][4] ~248[3] ~17,000
4-tert-butylbiphenyl ~255 Not readily available

Table 5: Mass Spectrometry Data (Electron lonization - El)

Molecular Weight (

Compound Molecular Formula Key m/z Fragments
g/mol )

4,4'-di-tert-

, C20H26 266.42 266 (M+), 251, 57
butylbiphenyl[5]
Biphenyl[6] Ci2H10 154.21 154 (M+), 77
4-tert-butylbiphenyl[7] CieHis 210.31 210 (M+), 195, 57
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

H NMR Acquisition: A standard proton experiment was performed with a spectral width of 16
ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were
typically co-added.

13C NMR Acquisition: A proton-decoupled 3C experiment was performed with a spectral
width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. The
number of scans ranged from 1024 to 4096 depending on the sample concentration.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H and the
CDCls solvent peak at 77.16 ppm for 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with
approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an
agate mortar and pestle.[8] The mixture was then pressed into a thin, transparent pellet
using a hydraulic press.[9]

Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.

Acquisition: The spectrum was typically recorded over the range of 4000-400 cm~! with a
resolution of 4 cm~1. A background spectrum of a pure KBr pellet was recorded and
automatically subtracted from the sample spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of the compound was prepared by accurately weighing
a small amount of the solid and dissolving it in a known volume of spectroscopic grade
methanol. This stock solution was then serially diluted to obtain a concentration that gives a
maximum absorbance in the range of 0.5-1.5.

e Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis
spectrophotometer.

e Acquisition: The spectrum was scanned from 200 to 400 nm.[10] A cuvette containing pure
methanol was used as the reference.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the solid sample was introduced directly into the ion
source via a solid probe, or for more volatile compounds, via a gas chromatograph (GC).

e Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an
electron ionization (EIl) source.

« lonization: Electron ionization was performed at a standard electron energy of 70 eV.[11]

¢ Analysis: The mass analyzer scanned a mass-to-charge (m/z) range, typically from 50 to 500
amu.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
the biphenyl compounds.
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Caption: Workflow for spectroscopic characterization of biphenyl compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1210543#spectroscopic-characterization-of-4-4-di-
tert-butylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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